1-Bromo-2-nitro-3-(trifluoromethoxy)benzene
Description
1-Bromo-2-nitro-3-(trifluoromethoxy)benzene (CAS: 1807193-54-9) is a halogenated aromatic compound characterized by a bromine atom at position 1, a nitro group at position 2, and a trifluoromethoxy (-OCF₃) substituent at position 3. Its molecular formula is C₇H₃BrF₃NO₃, with a molecular weight of approximately 286.0 g/mol (calculated). The compound is typically synthesized as a high-purity (98%) intermediate for organic synthesis, particularly in pharmaceutical and agrochemical research .
The nitro and trifluoromethoxy groups confer strong electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and electrophilic substitutions. Its structural complexity makes it valuable for constructing functionalized aromatic systems.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(6(4)12(13)14)15-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVIBSOQZDEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene typically involves the bromination of 2-nitro-3-(trifluoromethoxy)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boron reagents are used.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Scientific Research Applications
1-Bromo-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a palladium-catalyzed cross-coupling mechanism . In reduction reactions, the nitro group is reduced to an amino group via electron transfer processes facilitated by the reducing agent . The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The table below compares 1-bromo-2-nitro-3-(trifluoromethoxy)benzene with analogs differing in substituent type, position, or additional functional groups:
Reactivity in Cross-Coupling Reactions
- 1-Bromo-3-(trifluoromethoxy)benzene : Exhibits high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazoles), achieving yields up to 93% . The absence of a nitro group reduces steric and electronic hindrance, facilitating coupling.
- However, it may direct incoming substituents to specific positions in nucleophilic aromatic substitutions.
Biological Activity
1-Bromo-2-nitro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrF3NO3, with a molecular weight of approximately 292.00 g/mol. Its structure includes a bromine atom, a nitro group, and a trifluoromethoxy substituent, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethoxy group is particularly significant as it can enhance lipophilicity and metabolic stability, which are critical for biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential against various bacterial strains | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing nitro groups are known to interact with enzymes, potentially leading to inhibition of key metabolic pathways. This interaction may alter the enzymatic activity crucial for cellular functions.
- Cellular Uptake : The lipophilic nature imparted by the trifluoromethoxy group may facilitate cellular uptake, allowing the compound to exert its effects more effectively within target cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress through the generation of ROS, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Anticancer Activity : A study on related trifluoromethyl-substituted compounds demonstrated significant anticancer properties against various cancer cell lines. The mechanism was linked to apoptosis induction via ROS generation and cell cycle arrest at the G2/M phase .
- Antimicrobial Effects : Research indicated that compounds with bromine and nitro groups exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature may enhance absorption through biological membranes.
- Distribution : The presence of halogen atoms can influence tissue distribution and accumulation.
- Metabolism : Compounds with similar structures often undergo metabolic transformations that can either activate or deactivate their biological effects.
- Excretion : Understanding the excretion pathways is crucial for assessing potential toxicity.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-Bromo-2-nitro-3-(trifluoromethoxy)benzene?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the bromine substituent and (2) nitrating the aromatic ring. For bromination, N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃) is commonly used to achieve regioselective bromination on trifluoromethoxy-substituted benzene derivatives . Nitration is performed using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The order of substituent introduction depends on directing effects: the trifluoromethoxy group (-OCF₃) is a strong meta-director, while bromine (-Br) is ortho/para-directing. Computational modeling (e.g., DFT) can predict regioselectivity to optimize reaction conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while ¹⁹F NMR identifies trifluoromethoxy group environments. Coupling patterns in ¹H NMR distinguish nitro and bromine substituents .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves molecular geometry, particularly useful for verifying nitro and trifluoromethoxy group orientations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine .
Advanced: How can computational chemistry address regioselectivity challenges during nitration?
Methodological Answer:
Regioselectivity is influenced by electronic effects of substituents. Density Functional Theory (DFT) calculates charge distribution and Fukui indices to predict reactive sites. For example, the trifluoromethoxy group deactivates the ring, directing nitration meta to itself. Bromine, being ortho/para-directing, competes but is less activating. Experimental validation involves comparative nitration of model compounds (e.g., 1-bromo-3-(trifluoromethoxy)benzene) under varying conditions (e.g., HNO₃ concentration, temperature). Data contradictions between predicted and observed products are resolved using kinetic vs. thermodynamic control analyses .
Advanced: What strategies enable efficient cross-coupling reactions with this compound?
Methodological Answer:
The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos) enhances reactivity for bulky substrates.
- Protection of Nitro Group : The nitro group may undergo reduction under catalytic conditions; temporary protection (e.g., as a nitroso derivative) prevents side reactions.
- Solvent Optimization : Use polar aprotic solvents (DMF, THF) at elevated temperatures (80–100°C) to improve coupling efficiency. Post-reaction, deprotection regenerates the nitro group .
Advanced: How does the trifluoromethoxy group influence reactivity in aryne formation?
Methodological Answer:
this compound can generate arynes via dehydrohalogenation using strong bases (e.g., LDA at -100°C). The trifluoromethoxy group stabilizes the aryne intermediate through electron-withdrawing effects, directing subsequent cycloaddition reactions. Trapping experiments with furan or anthracene confirm aryne formation. Competing pathways (e.g., elimination vs. substitution) are minimized by low-temperature conditions and steric hindrance from the nitro group .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer:
Crystallization challenges include:
- Disorder in Trifluoromethoxy Group : The -OCF₃ group exhibits rotational disorder. SHELXL refinement with restraints (e.g., SIMU, DELU) models this disorder accurately .
- Solvent Selection : Slow evaporation in dichloromethane/hexane (1:3) yields single crystals.
- Thermal Motion : Low-temperature data collection (100 K) reduces thermal noise, improving resolution .
Advanced: How is this compound utilized in medicinal chemistry research?
Methodological Answer:
It serves as a precursor for bioactive molecules:
- Inhibitor Synthesis : Derivatives like sulfonamides are synthesized via nucleophilic substitution (e.g., replacing Br with thiols or amines). For example, coupling with sodium sulfonate yields ADAM-17 inhibitors .
- Fluorine Tagging : The trifluoromethoxy group enhances metabolic stability and bioavailability in drug candidates. Comparative studies with non-fluorinated analogs quantify these effects .
Advanced: What are the environmental and safety considerations for handling this compound?
Methodological Answer:
- Toxicity : Brominated nitroarenes are potential mutagens. Use glove boxes and fume hoods for handling.
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal.
- Regulatory Compliance : Follow ECHA guidelines for halogenated aromatic compounds, including proper labeling and SDS documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
